molecular formula C12H16BrN B6307526 3-Bromo-5-(cyclohexylmethyl)pyridine CAS No. 2432848-74-1

3-Bromo-5-(cyclohexylmethyl)pyridine

Cat. No.: B6307526
CAS No.: 2432848-74-1
M. Wt: 254.17 g/mol
InChI Key: CIYGJAWIDXPPDZ-UHFFFAOYSA-N
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Description

3-Bromo-5-(cyclohexylmethyl)pyridine: is an organic compound with the molecular formula C12H16BrN. It is a derivative of pyridine, substituted with a bromine atom at the third position and a cyclohexylmethyl group at the fifth position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(cyclohexylmethyl)pyridine typically involves the following steps:

  • Bromination of Pyridine: : The initial step involves the bromination of pyridine to introduce a bromine atom at the third position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

  • Alkylation: : The next step is the alkylation of the brominated pyridine with cyclohexylmethyl chloride. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : 3-Bromo-5-(cyclohexylmethyl)pyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

  • Oxidation Reactions: : The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups at specific positions on the pyridine ring.

  • Reduction Reactions: : Reduction of the bromine atom can lead to the formation of 3-Hydroxy-5-(cyclohexylmethyl)pyridine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

    Substitution: Formation of 3-Amino-5-(cyclohexylmethyl)pyridine, 3-Thio-5-(cyclohexylmethyl)pyridine, etc.

    Oxidation: Formation of 3-Hydroxy-5-(cyclohexylmethyl)pyridine, 3-Formyl-5-(cyclohexylmethyl)pyridine, etc.

    Reduction: Formation of 3-Hydroxy-5-(cyclohexylmethyl)pyridine.

Scientific Research Applications

3-Bromo-5-(cyclohexylmethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(cyclohexylmethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the cyclohexylmethyl group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-methylpyridine: Lacks the cyclohexylmethyl group, leading to different reactivity and applications.

    3-Bromo-5-(phenylmethyl)pyridine:

    3-Chloro-5-(cyclohexylmethyl)pyridine: Substitution of bromine with chlorine alters its reactivity and interaction with other molecules.

Uniqueness

3-Bromo-5-(cyclohexylmethyl)pyridine is unique due to the presence of both the bromine atom and the cyclohexylmethyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

3-bromo-5-(cyclohexylmethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c13-12-7-11(8-14-9-12)6-10-4-2-1-3-5-10/h7-10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYGJAWIDXPPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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